molecular formula C14H9Cl5O2 B13613565 Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) CAS No. 56960-92-0

Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)

Cat. No.: B13613565
CAS No.: 56960-92-0
M. Wt: 386.5 g/mol
InChI Key: HDYCPSGGGILQTK-UHFFFAOYSA-N
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Description

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is an organochlorine compound that belongs to the class of chlorophenols. This compound is characterized by the presence of multiple chlorine atoms attached to a phenolic structure, making it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol typically involves the electrophilic halogenation of phenol with chlorine. The process can be summarized as follows:

    Electrophilic Halogenation: Phenol is treated with chlorine in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the aromatic ring.

    Subsequent Reactions: The chlorinated phenol undergoes further reactions to introduce additional chlorine atoms and form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of phenol are chlorinated using chlorine gas in the presence of a catalyst.

    Purification: The resulting product is purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of phenolic derivatives with different functional groups.

Scientific Research Applications

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol involves its interaction with cellular components. The compound can:

    Disrupt Cell Membranes: The chlorinated phenol can integrate into cell membranes, disrupting their integrity and leading to cell lysis.

    Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, affecting metabolic processes.

    Generate Reactive Oxygen Species: The compound can induce the formation of reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but different chlorine atom positions.

    2,3,5-Trichlorophenol: Differently chlorinated phenol with distinct reactivity.

    2,4,5-Trichlorophenol: Similar structure but with chlorine atoms at different positions.

Uniqueness

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

56960-92-0

Molecular Formula

C14H9Cl5O2

Molecular Weight

386.5 g/mol

IUPAC Name

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H

InChI Key

HDYCPSGGGILQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O

Origin of Product

United States

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